![molecular formula C19H15N3O2 B5692676 N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide, also known as BP-1, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. BP-1 is a selective estrogen receptor modulator (SERM) that has been found to have a high binding affinity for estrogen receptors.
Wirkmechanismus
N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide acts as a selective estrogen receptor modulator by binding to estrogen receptors and either activating or inhibiting their activity. It has been found to have a higher affinity for estrogen receptor beta than estrogen receptor alpha. N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide has been shown to have both agonist and antagonist effects on estrogen receptors depending on the tissue type and the specific receptor isoform.
Biochemical and Physiological Effects:
N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide has been found to have various biochemical and physiological effects depending on the tissue type and the specific receptor isoform. It has been shown to have antiestrogenic effects on breast cancer cells and to inhibit the growth of these cells. N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide has also been shown to have neuroprotective effects on the brain and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide in lab experiments is its high binding affinity for estrogen receptors, which allows for more precise and specific research. However, one limitation is that N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the research of N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide. One direction is to investigate its potential use as a therapeutic agent for estrogen-related diseases such as breast cancer and osteoporosis. Another direction is to study its effects on other tissues and receptor isoforms. Additionally, further research is needed to understand the long-term effects of N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide and to develop more stable analogs for use in research.
Synthesemethoden
The synthesis of N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide involves the reaction of 4-pyridinecarboximidamide with 2-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide has been used in various scientific research applications due to its high binding affinity for estrogen receptors. It has been used to study the role of estrogen receptors in breast cancer and other estrogen-related diseases. N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide has also been used to investigate the effects of estrogen on bone metabolism and to study the effects of estrogen on the brain.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-18(15-10-12-21-13-11-15)22-24-19(23)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-13H,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRXEQYCZIFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=NC=C3)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-phenylbenzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.